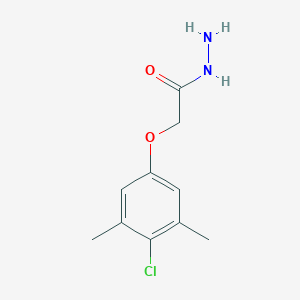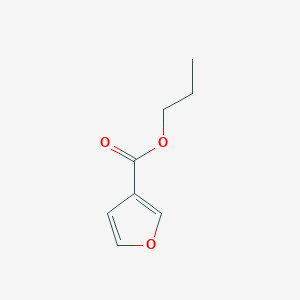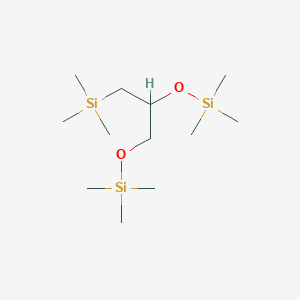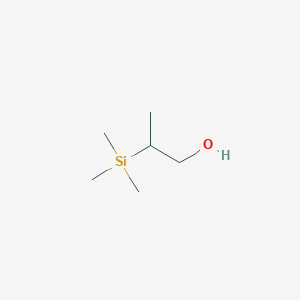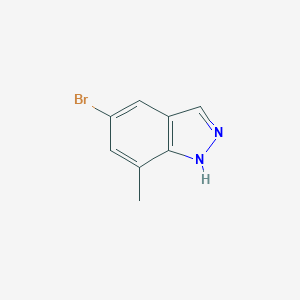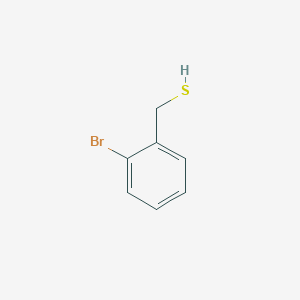![molecular formula C22H52O8Si3 B115550 2-[2-[3-[[[3-[2-(1-Hydroxypropan-2-yloxy)ethoxy]propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethoxy]propan-1-ol CAS No. 151662-01-0](/img/structure/B115550.png)
2-[2-[3-[[[3-[2-(1-Hydroxypropan-2-yloxy)ethoxy]propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethoxy]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[3-[[[3-[2-(1-Hydroxypropan-2-yloxy)ethoxy]propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethoxy]propan-1-ol is a compound that belongs to the family of siloxanes and silicones. This compound is characterized by its 3-hydroxypropyl group termination and ethoxylated propoxylated structure. It is typically a colorless to pale yellow liquid with low surface tension, good wettability, and dispersibility. It is soluble in organic solvents but insoluble in water .
Méthodes De Préparation
The synthesis of 2-[2-[3-[[[3-[2-(1-Hydroxypropan-2-yloxy)ethoxy]propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethoxy]propan-1-ol involves the reaction of hydroxyl-terminated polydimethylsiloxane with ethoxylating and propoxylating agents. The reaction conditions typically include the use of catalysts and controlled temperature to ensure the desired degree of ethoxylation and propoxylation . Industrial production methods often involve continuous processes to maintain consistency and efficiency in large-scale production .
Analyse Des Réactions Chimiques
2-[2-[3-[[[3-[2-(1-Hydroxypropan-2-yloxy)ethoxy]propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethoxy]propan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of silanol groups.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-[2-[3-[[[3-[2-(1-Hydroxypropan-2-yloxy)ethoxy]propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethoxy]propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant, dispersing agent, and emulsifying agent in various chemical formulations.
Biology: The compound is utilized in biological research for its biocompatibility and ability to modify surfaces.
Medicine: It finds applications in medical devices and drug delivery systems due to its stability and non-toxicity.
Industry: The compound is employed in the production of lubricants, anti-foaming agents, and film-forming agents
Mécanisme D'action
The mechanism of action of 2-[2-[3-[[[3-[2-(1-Hydroxypropan-2-yloxy)ethoxy]propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethoxy]propan-1-ol involves its interaction with various molecular targets. The ethoxylated and propoxylated groups enhance its solubility and dispersibility, allowing it to effectively modify surfaces and interfaces. The compound’s low surface tension and good wettability contribute to its effectiveness as a surfactant and emulsifying agent .
Comparaison Avec Des Composés Similaires
2-[2-[3-[[[3-[2-(1-Hydroxypropan-2-yloxy)ethoxy]propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethoxy]propan-1-ol can be compared with other similar compounds such as:
Polydimethylsiloxane: A widely used silicone compound with similar properties but lacking the ethoxylated and propoxylated groups.
Bis-PEG dimethicone: Another silicone compound with polyethylene glycol groups, offering different solubility and application properties.
Trimethylsiloxy-terminated polydimethylsiloxane: A compound with trimethylsiloxy termination, providing different surface properties
The unique combination of 3-hydroxypropyl group termination and ethoxylated propoxylated structure makes this compound particularly effective in applications requiring low surface tension and good wettability.
Propriétés
Numéro CAS |
151662-01-0 |
|---|---|
Formule moléculaire |
C22H52O8Si3 |
Poids moléculaire |
528.9 g/mol |
Nom IUPAC |
2-[2-[3-[[[3-[2-(1-hydroxypropan-2-yloxy)ethoxy]propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethoxy]propan-1-ol |
InChI |
InChI=1S/C22H52O8Si3/c1-21(19-23)27-15-13-25-11-9-17-31(3,4)29-33(7,8)30-32(5,6)18-10-12-26-14-16-28-22(2)20-24/h21-24H,9-20H2,1-8H3 |
Clé InChI |
ARUUUQLULLOGLU-UHFFFAOYSA-N |
SMILES |
CC(CO)OCCOCCC[Si](C)(C)O[Si](C)(C)O[Si](C)(C)CCCOCCOC(C)CO |
SMILES canonique |
CC(CO)OCCOCCC[Si](C)(C)O[Si](C)(C)O[Si](C)(C)CCCOCCOC(C)CO |
| 151662-01-0 | |
Synonymes |
Siloxanes and Silicones, di-Me, 3-hydroxypropyl group-terminated, ethoxylated propoxylated |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[4-[4-(4-methylphenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B115467.png)

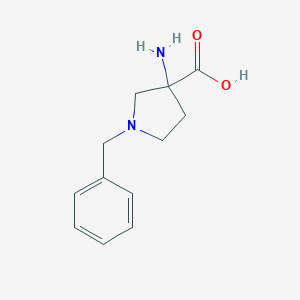
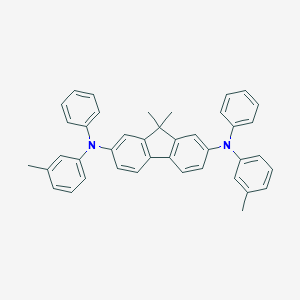
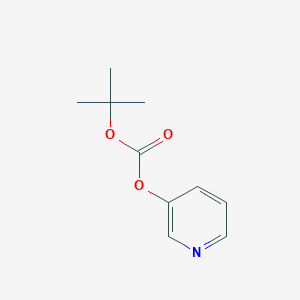
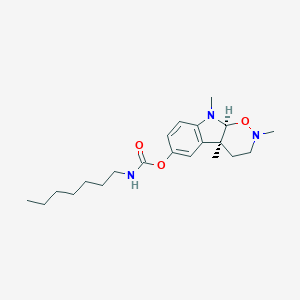
![(4s,5r)-1-(1-Hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione](/img/structure/B115484.png)
